Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside
Overview
Description
Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside is a synthetic organic compound with the molecular formula C14H17N3O4. It is characterized by the presence of an azido group at the third carbon and a benzylidene acetal protecting group at the fourth and sixth carbons of the hexopyranoside ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a hexopyranoside derivative using benzylidene acetal formationThe reaction conditions often involve the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylidene acetal group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3) and Lewis acids like BF3·OEt2.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amines: From the reduction of the azido group.
Aldehydes/Carboxylic Acids: From the oxidation of the benzylidene acetal group.
Scientific Research Applications
Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs and prodrugs.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside primarily involves its reactivity due to the azido group. The azido group can undergo click chemistry reactions, particularly the Huisgen cycloaddition, to form triazoles. This reactivity is exploited in bioconjugation and labeling studies. The benzylidene acetal group serves as a protective group, which can be selectively removed under acidic conditions to reveal hydroxyl groups for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azido-2-deoxy-4,6-O-benzylidene-β-D-galactopyranoside: Similar structure with the azido group at the second carbon.
Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside: Contains an acetamido group instead of an azido group.
Methyl 4,6-O-benzylidene-2,3-dideoxy-2-phenylazo-D-threo-hex-2-enopyranoside: Features a phenylazo group instead of an azido group.
Uniqueness
Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside is unique due to the presence of both the azido group and the benzylidene acetal protecting group. This combination allows for selective reactions and functionalizations, making it a versatile intermediate in synthetic chemistry and bioconjugation studies .
Properties
IUPAC Name |
8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-18-12-7-10(16-17-15)13-11(20-12)8-19-14(21-13)9-5-3-2-4-6-9/h2-6,10-14H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUTUWBOILDRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411199, DTXSID80978435 | |
Record name | AC1NQJIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-19-2, 62774-39-4 | |
Record name | NSC287056 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC287048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AC1NQJIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.